molecular formula C10H15BrN2 B12874725 4-bromo-3-cyclohexyl-1-methyl-1H-Pyrazole

4-bromo-3-cyclohexyl-1-methyl-1H-Pyrazole

Katalognummer: B12874725
Molekulargewicht: 243.14 g/mol
InChI-Schlüssel: NHIXUGBGFXYDSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-3-cyclohexyl-1-methyl-1H-Pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of a bromine atom at the 4-position and a cyclohexyl group at the 3-position makes this compound unique and potentially useful in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-cyclohexyl-1-methyl-1H-Pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-cyclohexyl-1-methyl-1H-pyrazole with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3-cyclohexyl-1-methyl-1H-Pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Bromo-3-cyclohexyl-1-methyl-1H-Pyrazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-bromo-3-cyclohexyl-1-methyl-1H-Pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-3-methyl-1H-pyrazole: Similar structure but lacks the cyclohexyl group.

    3-Cyclohexyl-1-methyl-1H-pyrazole: Similar structure but lacks the bromine atom.

    4-Bromo-1-methyl-1H-pyrazole: Similar structure but lacks the cyclohexyl group.

Uniqueness

The presence of both the bromine atom and the cyclohexyl group in 4-bromo-3-cyclohexyl-1-methyl-1H-Pyrazole makes it uniqueThe compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C10H15BrN2

Molekulargewicht

243.14 g/mol

IUPAC-Name

4-bromo-3-cyclohexyl-1-methylpyrazole

InChI

InChI=1S/C10H15BrN2/c1-13-7-9(11)10(12-13)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3

InChI-Schlüssel

NHIXUGBGFXYDSW-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C(=N1)C2CCCCC2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.